molecular formula C3HClFNO2S2 B2776157 4-Chloro-1,3-thiazole-2-sulfonyl fluoride CAS No. 2287451-36-7

4-Chloro-1,3-thiazole-2-sulfonyl fluoride

Cat. No.: B2776157
CAS No.: 2287451-36-7
M. Wt: 201.61
InChI Key: OOIMYKGRXSLNKD-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-sulfonyl fluoride is an organic compound belonging to the thiazole family. It has the molecular formula C3HClFNO2S2 and a molecular weight of 201.61 g/mol. This compound is characterized by the presence of a thiazole ring substituted with a chlorine atom at the 4-position and a sulfonyl fluoride group at the 2-position. It is a versatile compound with significant applications in various fields, including organic synthesis, chemical biology, and materials science .

Preparation Methods

The synthesis of 4-Chloro-1,3-thiazole-2-sulfonyl fluoride can be achieved through several methods. One common synthetic route involves the fluorination of 4-chlorothiazoles using tetramethylammonium fluoride tetrahydrate under specific reaction conditions . Another method involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

    Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals is a notable reaction, producing diverse functionalized sulfonyl fluorides.

Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), tetramethylammonium fluoride, and various electrophilic fluorinating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1,3-thiazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: The compound serves as a reactive probe in chemical biology, particularly in the study of protein interactions and enzyme activity.

    Drug Discovery: It is employed in the development of new pharmaceuticals, especially as a precursor for sulfonyl fluoride-based drugs.

    Materials Science: The compound is used in the synthesis of polymer donors for highly efficient polymer solar cells.

Comparison with Similar Compounds

4-Chloro-1,3-thiazole-2-sulfonyl fluoride can be compared with other sulfonyl fluorides and thiazole derivatives:

    Sulfonyl Fluorides: Similar compounds include sulfonyl chlorides and other sulfonyl fluorides, which share similar reactivity but differ in their specific applications and stability.

    Thiazole Derivatives: Other thiazole derivatives, such as 2-aminothiazol-4-ol hydrochloride and 2-amino-4-chlorothiazole-5-carbaldehyde, have different substituents and reactivity profiles.

The uniqueness of this compound lies in its combination of a thiazole ring with a sulfonyl fluoride group, providing a balance of reactivity and stability that is valuable in various research applications .

Properties

IUPAC Name

4-chloro-1,3-thiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNO2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMYKGRXSLNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287451-36-7
Record name 4-chloro-1,3-thiazole-2-sulfonyl fluoride
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